2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is an organic compound with a complex structure that includes a benzothiophene ring substituted with methyl, isopropyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.
Carvacrol: A monoterpenoid phenol with a similar isopropyl group but different overall structure.
Uniqueness
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is unique due to its combination of a benzothiophene core with sulfonamide functionality, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1384428-18-5 |
---|---|
Molecular Formula |
C12H15NO2S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C12H15NO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3,(H2,13,14,15) |
InChI Key |
YCFVFIMZDNLVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.